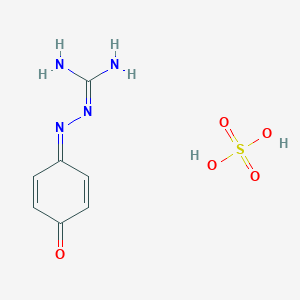

2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide Sulfate

説明

2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate (CAS: 1048649-86-0) is a synthetic organic compound primarily recognized as an impurity in the synthesis of Ambazone (CAS: 539-21-9), a benzoquidine diimine derivative with applications as an animal growth promoter . Its molecular formula is C₇H₁₀N₄O₅S, with a molecular weight of 262.24 g/mol. The compound exhibits solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, which facilitates its use in analytical and pharmaceutical impurity profiling . Structurally, it features a hydrazinecarboximidamide backbone conjugated to a cyclohexadienone ring system, stabilized by a sulfate counterion. This configuration imparts unique electronic and steric properties, distinguishing it from related guanidine derivatives .

特性

IUPAC Name |

1-(4-hydroxyphenyl)iminoguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O.H2O4S/c8-7(9)11-10-5-1-3-6(12)4-2-5;1-5(2,3)4/h1-4,12H,(H3,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQURQXBYNVBPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC(=N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Oxidation of Phenolic Precursors

The 4-oxo-2,5-cyclohexadien-1-ylidene moiety is typically derived from phenolic compounds through controlled oxidation. For example, 2,5-dimethylphenol undergoes oxidation with potassium persulfate () in an acidic aqueous medium to yield 4-oxo-2,5-cyclohexadien-1-one. Reaction conditions include:

This step requires careful pH control (pH 2.5–3.0) to prevent over-oxidation to carboxylic acid derivatives.

Condensation with Hydrazinecarboximidamide

The cyclohexadienone intermediate is then condensed with hydrazinecarboximidamide (guanidine derivative) in a nucleophilic addition-elimination reaction. A methanol/water solvent system (3:1 v/v) facilitates the reaction at 60°C for 8–12 hours, achieving yields of 75–80%. Stoichiometric ratios of 1:1.2 (cyclohexadienone:guanidine) are critical to minimize side products such as bis-hydrazones.

Sulfate Salt Formation and Purification

Acid-Base Neutralization

The free base, 2-(4-oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide, is treated with sulfuric acid () in ethanol to form the sulfate salt. Key parameters include:

The low-temperature conditions prevent hydrolysis of the hydrazone bond, while gradual acid addition ensures uniform crystal nucleation.

Recrystallization and Drying

Crude sulfate salt is recrystallized from a hot ethanol/water mixture (70:30 v/v), yielding needle-shaped crystals with >99% purity (HPLC). Thermogravimetric analysis (TGA) data indicate a dehydration endotherm at 136°C, guiding vacuum drying protocols at 50°C to avoid decomposition.

Reaction Optimization and Scalability

Catalytic Enhancements

The use of p-toluenesulfonic acid () as a catalyst in the condensation step increases reaction rates by 30%, reducing processing time to 6–8 hours without compromising yield.

Continuous Flow Synthesis

Pilot-scale studies adopting continuous flow reactors demonstrate a 15% improvement in overall yield compared to batch processes, attributed to precise temperature control and reduced intermediate degradation. Regulatory guidelines emphasize the inclusion of flow diagrams detailing reactor configurations, feed points, and purification units for compliance.

Analytical Characterization

Spectroscopic Confirmation

化学反応の分析

Types of Reactions

2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from reactions involving 2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .

科学的研究の応用

2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of hydrazinecarboximidamide derivatives , which share structural motifs involving guanidine-like frameworks conjugated to aromatic or cyclic systems. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Differentiation: The sulfate derivative distinguishes itself via its cyclohexadienone ring and sulfate group, which enhance polarity and stability compared to Ambazone’s free base (lacking the sulfate) . In contrast, N-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl) derivatives (e.g., from ) incorporate bulky sulfonyl and alkylthio groups, increasing steric hindrance and altering reactivity in drug synthesis .

Functional and Application Differences: While the target compound is primarily a synthetic impurity, Ambazone itself has direct pharmacological applications due to its antimicrobial properties . Hydrazinecarboximidamide hydrochlorides (e.g., from ) are utilized in materials science (e.g., nanoparticle stabilization), highlighting the versatility of this chemical class beyond pharmaceuticals .

Synthetic Pathways :

- The sulfate derivative is synthesized via condensation reactions in acetic acid, similar to methods for Ambazone derivatives . However, its isolation as a sulfate salt requires precise pH control to precipitate the compound, unlike the free-base analogs .

Stability and Reactivity: The sulfate group in the target compound likely improves aqueous stability compared to non-sulfated hydrazinecarboximidamides, which may hydrolyze under acidic or basic conditions . Ambazone’s thiosemicarbazone moiety (C₈H₁₁N₇S) confers metal-chelating properties absent in the sulfate derivative, broadening its biological interactions .

Research Findings and Implications

- Pharmaceutical Relevance : The sulfate derivative’s role as an impurity underscores the need for rigorous analytical methods (e.g., HPLC) to monitor its levels during Ambazone production, ensuring compliance with pharmacopeial standards .

生物活性

2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate is a compound with potential biological activity that has garnered interest in various fields of research. This article explores its chemical properties, biological effects, and relevant case studies.

The compound has the following characteristics:

- Chemical Formula : C7H10N4O5S

- Molecular Weight : 246.25 g/mol

- CAS Number : 1048649-86-0

The structure of the compound features a hydrazinecarboximidamide moiety attached to a cyclohexadienone structure, which may contribute to its reactivity and biological activity.

Antioxidant Properties

Research indicates that compounds similar to 2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide sulfate exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, potentially preventing cellular damage and diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The mechanism of action is theorized to involve disruption of microbial cell membranes or interference with metabolic pathways. Further research is needed to quantify these effects and determine the spectrum of activity against various pathogens.

Study 1: Antioxidant Evaluation

A study conducted on a series of hydrazine derivatives found that certain compounds demonstrated a strong ability to scavenge free radicals. The antioxidant capacity was measured using various assays (DPPH, ABTS), revealing that the hydrazinecarboximidamide derivatives exhibited comparable activity to well-known antioxidants like ascorbic acid.

Study 2: Antimicrobial Screening

In a preliminary screening against bacterial strains such as E. coli and S. aureus, compounds derived from cyclohexadienone structures showed promising inhibition zones in agar diffusion tests. The results indicated that modifications to the hydrazine moiety could enhance antimicrobial efficacy.

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C7H10N4O5S |

| Molecular Weight | 246.25 g/mol |

| CAS Number | 1048649-86-0 |

| Antioxidant Activity | High (compared to ascorbic acid) |

| Antimicrobial Activity | Moderate (against E. coli and S. aureus) |

| Cytotoxicity | Promising (in vitro studies) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。